molecular formula C7H15NS2 B12689121 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine CAS No. 54717-14-5

2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine

Cat. No.: B12689121
CAS No.: 54717-14-5
M. Wt: 177.3 g/mol
InChI Key: BHTMBVSWSZTUBT-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine is an organic compound with the molecular formula C7H15NS2 It is a member of the dithiazine family, characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine typically involves the reaction of ethylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine include:

  • 2-Methyl-4,6-dimethyldihydro-1,3,5-dithiazine
  • 2-Propyl-4,6-dimethyldihydro-1,3,5-dithiazine
  • 2-Butyl-4,6-dimethyldihydro-1,3,5-dithiazine

Uniqueness

What sets this compound apart from its similar compounds is its specific ethyl substitution, which can influence its reactivity, stability, and overall chemical behavior. This unique substitution pattern can make it more suitable for certain applications, particularly in the synthesis of specialized chemicals and in biological research.

Properties

CAS No.

54717-14-5

Molecular Formula

C7H15NS2

Molecular Weight

177.3 g/mol

IUPAC Name

2-ethyl-4,6-dimethyl-1,3,5-dithiazinane

InChI

InChI=1S/C7H15NS2/c1-4-7-9-5(2)8-6(3)10-7/h5-8H,4H2,1-3H3

InChI Key

BHTMBVSWSZTUBT-UHFFFAOYSA-N

Canonical SMILES

CCC1SC(NC(S1)C)C

density

0.961-0.967

physical_description

Pale yellow liquid;  Alliaceous aroma

solubility

Insoluble in water;  Soluble in fats
Soluble (in ethanol)

Origin of Product

United States

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